molecular formula C22H22BrN3OS B3299911 N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899935-45-6

N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B3299911
CAS No.: 899935-45-6
M. Wt: 456.4 g/mol
InChI Key: OXFKZXQCKPZUPX-UHFFFAOYSA-N
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Description

This compound belongs to a class of acetamide derivatives featuring a 1,4-diazaspiro[4.4]nona-1,3-diene scaffold. Key structural elements include:

  • 1,4-Diazaspiro[4.4]nona-1,3-diene ring: A rigid bicyclic system that may influence conformational stability and target binding .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-15-13-17(9-10-18(15)23)24-19(27)14-28-21-20(16-7-3-2-4-8-16)25-22(26-21)11-5-6-12-22/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFKZXQCKPZUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H18BrN3SC_{18}H_{18}BrN_3S and features a brominated aromatic ring, a diazaspiro moiety, and a sulfanyl group. These structural components suggest potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the sulfanyl group may allow the compound to interact with various enzymes, potentially inhibiting their activity.
  • Protein Binding : The aromatic rings could facilitate binding to protein targets, influencing cellular signaling pathways.
  • Bioisosterism : The amide and sulfanyl groups may act as bioisosteres for other functional groups commonly found in pharmaceuticals, enhancing the compound's biological profile.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities similar to compounds with analogous structures. Here are some reported activities:

Compound Name Structural Features Biological Activity
SulforaphaneContains sulfurAnticancer
PhenothiazineAromatic ringAntipsychotic
DiazepamBenzodiazepine structureAnxiolytic

The unique combination of functional groups in this compound may enhance its selectivity and potency compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Activity : Research on compounds with similar diazaspiro structures has shown promising anticancer properties. For instance, studies have indicated that certain diazaspiro compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuropharmacological Effects : Compounds with similar aromatic and diazaspiro moieties have been investigated for their neuropharmacological effects, including anxiolytic and antipsychotic activities.

Comparison with Similar Compounds

Variations in Aromatic Substituents

Substituents on the phenyl ring significantly modulate physicochemical and biological properties. Key examples:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Bioactivity Reference
Target Compound 4-Bromo-3-methylphenyl ~470 High lipophilicity; unconfirmed activity
N-(5-Chloro-2-methylphenyl) analog (8t) 5-Chloro-2-methylphenyl 428.5 LOX inhibition, α-glucosidase inhibition
N-(3,5-Dichlorophenyl) analog 3,5-Dichlorophenyl 466.82 Unknown activity; high halogen content
N-(4-Methylphenyl) analog 4-Methylphenyl ~420 Structural simplicity; unstudied

Key Observations :

  • Bromine substituents (as in the target compound) increase molecular weight and polarizability compared to chlorine or methyl groups.
  • Chlorinated analogs (e.g., 8t) demonstrate enzyme inhibition, suggesting halogenation enhances target engagement .

Modifications in the Spiro Ring System

The size and substitution of the diazaspiro ring influence steric and electronic properties:

Compound Name Spiro Ring System Molecular Weight (g/mol) Structural Impact Reference
Target Compound 1,4-Diazaspiro[4.4]nona ~470 Compact, rigid bicyclic system
1,4-Diazaspiro[4.5]deca analog 1,4-Diazaspiro[4.5]deca ~480 Increased ring size; enhanced conformational flexibility
Oxadiazole-containing analog (8t) 1,3,4-Oxadiazole 428.5 Planar heterocycle; potential π-π interactions

Key Observations :

  • Larger spiro systems (e.g., [4.5]deca) may accommodate bulkier substituents but reduce metabolic stability.
  • Oxadiazole analogs (e.g., 8t) prioritize π-stacking over hydrogen bonding due to heterocycle planarity .

Bioactivity Trends in Analogs

Select bioactive analogs highlight structure-activity relationships:

Compound Name Bioactivity Mechanism/Notes Reference
8t (Oxadiazole analog) LOX inhibition (IC₅₀ = 12 µM) Competitive inhibition via hydrophobic interactions
N-(4-Chlorophenyl) analog Unreported Structural similarity to antiviral leads
Triazole-containing analog (HIV-1 RT) HIV-1 reverse transcriptase inhibition N–H⋯S hydrogen bonding critical for activity

Key Observations :

  • Enzyme inhibition correlates with electron-withdrawing substituents (e.g., Cl, Br) and heterocyclic sulfur .
  • The target compound’s bromo-methylphenyl group may enhance binding to hydrophobic enzyme pockets.

Physical Properties

  • Melting Points : Analogs are typically amorphous solids (e.g., 8t: brown solid; 8w: deep purple powder), suggesting similar handling requirements for the target compound .
  • Solubility : Bromine and methyl groups likely reduce aqueous solubility compared to polar substituents (e.g., nitro, ethoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide

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